molecular formula C9H12BrNO B13061963 (3S)-3-Amino-3-(2-bromophenyl)propan-1-OL

(3S)-3-Amino-3-(2-bromophenyl)propan-1-OL

Cat. No.: B13061963
M. Wt: 230.10 g/mol
InChI Key: AVWNPPJNIPXJIZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(2-bromophenyl)propan-1-OL: is an organic compound that features a bromophenyl group attached to a propanol backbone with an amino group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-bromophenyl)propan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and a suitable amine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be explored for more efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the amino group to form secondary or tertiary amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Synthesis: Its chiral nature makes it valuable in asymmetric synthesis.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine:

    Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Industry:

    Chemical Intermediates: Used as an intermediate in the production of various fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-bromophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • (3S)-3-Amino-3-(2-chlorophenyl)propan-1-OL
  • (3S)-3-Amino-3-(2-fluorophenyl)propan-1-OL
  • (3S)-3-Amino-3-(2-iodophenyl)propan-1-OL

Comparison:

  • Uniqueness: The presence of the bromine atom in (3S)-3-Amino-3-(2-bromophenyl)propan-1-OL imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing nature can influence the compound’s reactivity and interaction with biological targets.
  • Reactivity: The bromine atom can participate in specific substitution reactions that may not be as favorable with chlorine, fluorine, or iodine.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(3S)-3-amino-3-(2-bromophenyl)propan-1-ol

InChI

InChI=1S/C9H12BrNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1

InChI Key

AVWNPPJNIPXJIZ-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CCO)N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.